N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-2-fluorobenzamide
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Overview
Description
N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-2-fluorobenzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a pyridazine ring, which is known for its wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-2-fluorobenzamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Thioether Formation:
Amide Formation: The final step involves the coupling of the thioether-substituted pyridazine with 2-fluorobenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation, apoptosis, or microbial growth.
Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth or the eradication of microbial pathogens.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs like Zardaverine and Emorfazone.
Thioether-Containing Compounds: Molecules with similar thioether linkages, which may exhibit comparable biological activities.
Uniqueness
N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-2-fluorobenzamide stands out due to its unique combination of a pyridazine ring and a thioether linkage, which may confer distinct pharmacological properties and therapeutic potential .
Properties
IUPAC Name |
N-[6-[2-(diethylamino)ethylsulfanyl]pyridazin-3-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4OS/c1-3-22(4-2)11-12-24-16-10-9-15(20-21-16)19-17(23)13-7-5-6-8-14(13)18/h5-10H,3-4,11-12H2,1-2H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEGNFMSAYRUNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSC1=NN=C(C=C1)NC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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